molecular formula C13H23N3O3 B5837772 Ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

Ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B5837772
M. Wt: 269.34 g/mol
InChI Key: HLHTXCGELLSSEB-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reactions are typically carried out under basic conditions, often using bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization and other transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .

Mechanism of Action

The mechanism of action of Ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate include other piperazine derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which combines a piperidine ring with a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-2-19-13(18)16-9-7-15(8-10-16)12(17)11-3-5-14-6-4-11/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHTXCGELLSSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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